N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13(22)18-17-19-14(12-24-17)11-16(23)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIMIKOLUYBTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide is a compound that has gained interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 390.47 g/mol. The compound features a thiazole ring, a phenylpiperazine moiety, and an acetamide group, which contribute to its biological properties.
The exact mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets such as enzymes involved in cancer progression or neurotransmitter receptors in the brain. Compounds with similar structures have shown inhibitory effects on enzymes associated with viral replication and cancer cell proliferation .
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from low micromolar to sub-micromolar concentrations .
Table 1 summarizes the anticancer activity of structurally related compounds:
Neuropharmacological Effects
The phenylpiperazine moiety in this compound suggests potential neuropharmacological activity. Compounds containing piperazine derivatives have been studied for their effects on serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. The modulation of these receptors could lead to therapeutic effects in conditions such as anxiety and depression .
Case Studies
A recent study evaluated the anticancer activity of a series of thiazole derivatives, including those similar to this compound. The study utilized MTT assays to assess cell viability and apoptosis assays to determine the mechanism of cell death induced by these compounds. Results indicated that several derivatives significantly inhibited cell growth and induced apoptosis in cancer cells through caspase activation pathways .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds, including N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide, demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.
Anti-inflammatory Properties
The compound's structure suggests potential interactions with inflammatory pathways. Thiazole derivatives are known to inhibit various enzymes involved in inflammation. For instance, studies have indicated that such compounds can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may affect cellular signaling pathways critical for tumor growth and survival.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited MIC values comparable to standard antibiotics, indicating its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results revealed significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound, supporting its potential use in inflammatory disorders.
Case Study 3: Anticancer Studies
A recent study focused on the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. The compound demonstrated dose-dependent inhibition of cell viability and induced apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Key Observations :
- The target compound’s 4-phenylpiperazine distinguishes it from chromenone-containing analogues (e.g., ), which prioritize π-π stacking for antimicrobial activity.
- Compared to BAY 57-1293 (a herpesvirus helicase inhibitor ), the target’s acetamide and phenylpiperazine may shift its therapeutic focus toward CNS or GPCR-mediated pathways.
Key Observations :
- The target compound’s synthesis likely follows conventional alkylation/acylation, whereas microwave-assisted methods (e.g., ) improve efficiency for analogues.
- Chromenone-thiazole derivatives achieve higher yields (85%) under microwave conditions, suggesting room for optimization in the target’s synthesis .
Key Observations :
- The target compound’s 4-phenylpiperazine may confer CNS activity, contrasting with antimicrobial chromenone derivatives or ACE2-binding triazole-thiazoles .
Physicochemical Properties
Key Observations :
Preparation Methods
Reaction Conditions
-
Thiourea derivative : N-Acetylthiourea is prepared by reacting acetyl chloride with ammonium thiocyanate in anhydrous ethanol at 0–5°C.
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α-Halo ketone : 2-Bromo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)ethanone is synthesized via bromination of 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)ethanone using PBr₃ in dichloromethane.
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Cyclization : Equimolar amounts of N-acetylthiourea and α-halo ketone are refluxed in acetonitrile with sodium bicarbonate for 4–6 hours, yielding 4-(2-bromoethyl)-2-acetamidothiazole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Temperature | 60–65°C |
| Solvent | Acetonitrile |
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 75 |
| NaHCO₃ | Acetonitrile | 62 |
Acetamide Functionalization and Final Coupling
The acetamide group at the thiazole’s 2-position is introduced during the Hantzsch cyclization step. However, post-synthetic modifications may involve acetylation of a primary amine intermediate using acetic anhydride or acetyl chloride.
Acetylation Protocol
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Reagents : Treat 2-aminothiazole derivative with acetic anhydride (1.5 eq) in pyridine at room temperature for 12 hours.
-
Workup : Remove pyridine under reduced pressure and recrystallize from ethanol.
Purity Analysis :
| Method | Purity (%) |
|---|---|
| HPLC (C18) | ≥98 |
| TLC (SiO₂) | Single spot |
Alternative Synthetic Routes
Stepwise Assembly of Side Chain
An alternative approach involves pre-forming the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety prior to thiazole cyclization:
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Synthesize 1-(2-oxoethyl)-4-phenylpiperazine via reductive amination of 4-phenylpiperazine with glyoxylic acid.
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Brominate the ethyl group using PBr₃ to obtain 1-(2-bromoethyl)-4-phenylpiperazin-2-one.
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Perform Hantzsch cyclization with N-acetylthiourea and the brominated intermediate.
Advantage : Avoids late-stage substitution, improving overall yield (78–82%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 6.8 min (C18 column, MeCN:H₂O 70:30, 1 mL/min).
Challenges and Optimization Strategies
Side Reactions
Solvent Screening
| Solvent | Reaction Efficiency (%) |
|---|---|
| DMF | 75 |
| Acetonitrile | 68 |
| THF | 58 |
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors enhance heat transfer and reduce reaction times. Key parameters include:
-
Residence Time : 20–30 minutes at 100°C.
-
Catalyst : Heterogeneous palladium on carbon (0.5 mol%).
Q & A
Q. How can researchers optimize the synthesis of N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves comparing conventional methods with advanced techniques like microwave-assisted reactions. For example, highlights that microwave irradiation reduces reaction time and improves yield compared to conventional heating (e.g., 72% yield vs. 58% for analogous piperazine-thiazole derivatives) . Key parameters include:
- Reagent stoichiometry : Excess piperazine derivatives (1.2–1.5 equivalents) ensure complete substitution.
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Microwave irradiation at 80–100°C for 10–20 minutes minimizes side reactions.
Data Table :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional | 58 | 90 | 6–8 hrs |
| Microwave | 72 | 95 | 20 mins |
Q. What analytical techniques are recommended to confirm the molecular structure of this compound?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR verify piperazine proton environments (δ 2.5–3.5 ppm) and thiazole ring carbons (δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 435.2 for C₁₉H₂₁N₅O₂S) .
- Infrared (IR) spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide C=O and thiazole C=O) .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
Methodological Answer: Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Receptor binding : Radioligand displacement assays for dopamine D₂ and serotonin 5-HT₂A receptors to assess antipsychotic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from:
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer: SAR studies require systematic modifications:
- Piperazine substitution : Replace the phenyl group with fluorophenyl or methoxyphenyl to assess dopamine receptor affinity changes (e.g., 4-fluorophenyl increases D₂ binding by 20%) .
- Thiazole ring modifications : Introduce methyl or chloro substituents to evaluate antimicrobial activity shifts (e.g., methyl enhances Gram-positive inhibition) .
Data Table :
| Substituent | D₂ Receptor IC₅₀ (nM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Phenyl | 120 | 32 |
| 4-Fluorophenyl | 95 | 28 |
| 4-Methoxyphenyl | 150 | 45 |
Q. How can computational methods predict its pharmacokinetic and toxicological profiles?
Methodological Answer: Use in silico tools:
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular docking : AutoDock Vina to model interactions with target receptors (e.g., dopamine D₂ receptor binding energy: −9.2 kcal/mol) .
- Toxicity screening : ProTox-II predicts hepatotoxicity risk (e.g., 65% probability for thiazole derivatives) .
Q. What advanced techniques validate its interaction with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD = 1.2 μM for serotonin 5-HT₂A) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., reports trifluoroacetate salt structures for analogous piperazine derivatives) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of receptor binding .
Q. How can researchers address spectral data discrepancies in polymorphic forms?
Methodological Answer: Polymorphism can alter NMR and XRD patterns. Mitigation strategies include:
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting point variations (e.g., Form I: 145°C vs. Form II: 152°C) .
- Powder XRD : Compare diffraction patterns with reference standards .
- Solvent recrystallization : Use polar/non-polar solvent mixtures to isolate stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
